N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide
Description
Historical Context of Pyridine-Based Sulfonamides in Research
Pyridine-containing sulfonamides have played pivotal roles in medicinal chemistry since the 1930s. Sulfapyridine, synthesized in 1937 by Montague Phillips at May & Baker Ltd., marked a breakthrough as one of the first sulfonamide antibiotics effective against pneumococcal infections. Its mechanism involved competitive inhibition of bacterial dihydropteroate synthase, a strategy that became foundational for subsequent sulfonamide drugs. The pyridine ring in sulfapyridine enhanced metabolic stability compared to simpler aromatic sulfonamides, a property critical for its clinical success during World War II.
By the 21st century, pyridine-sulfonamide hybrids evolved to address antibiotic resistance. For example, pyrazolo[4,3-c]pyridine sulfonamides demonstrated nanomolar inhibition of human carbonic anhydrase isoforms (hCA I, II, IX, XII) and bacterial β/γ-class enzymes, highlighting their potential as dual-targeting agents. These advancements underscored the pyridine scaffold’s versatility in conferring both pharmacokinetic advantages and target selectivity.
Evolution of Trifluoromethylpyridine Chemistry
The introduction of trifluoromethyl (-CF₃) groups to pyridine rings emerged as a transformative strategy in agrochemical and pharmaceutical design. TFMP derivatives gained prominence due to the fluorine atom’s electronegativity (-I effect) and the -CF₃ group’s lipophilicity, which improved membrane permeability and metabolic stability. Early synthetic challenges, such as regioselective -CF₃ introduction, were addressed through innovations like the radical O-trifluoromethylation/migration pathway, enabling efficient access to 2-chloro-3-trifluoromethylpyridine intermediates.
Industrial applications of TFMP derivatives include the insecticide flonicamid and the fungicide fluopyram, which leverage the -CF₃ group’s ability to modulate electronic and steric properties. In pharmaceuticals, TFMP-containing compounds exhibit enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors targeting chronic myeloid leukemia.
Emergence of Multi-Functional Pyridine Derivatives
Modern drug discovery increasingly employs multi-functional pyridine derivatives that combine sulfonamide, trifluoromethyl, and other pharmacophoric elements. The target compound exemplifies this trend, merging:
- A 3-chloro-5-(trifluoromethyl)pyridine moiety for enhanced bioavailability and target engagement
- A 4-chlorobenzenesulfonamide group for potential carbonic anhydrase or protease inhibition
- An ethoxyacetamide linker enabling conformational flexibility for optimal receptor interactions
Such hybrids aim to overcome single-target limitations by simultaneously modulating complementary biological pathways. For instance, pyridine-sulfonamide conjugates have shown dual activity against bacterial carbonic anhydrases and antibiotic efflux pumps, reducing resistance development.
Current Research Landscape and Knowledge Gaps
Recent advances in TFMP-sulfonamide chemistry focus on:
- Regioselective Functionalization : Methods for precise -CF₃ and sulfonamide group placement, such as the use of phosphorus oxychloride-mediated chlorination
- Computational Design : QSAR models predicting how -CF₃ positioning affects sulfonamide hydrogen-bonding networks
- Hybrid Pharmacophores : Covalent conjugation strategies like the telescoped synthesis of pyrrolone-sulfonamides
However, critical gaps remain:
- Limited structural data on TFMP-sulfonamide target complexes
- Underexplored synergistic effects between -CF₃ and sulfonamide groups
- Challenges in scaling multi-step syntheses while maintaining regiochemical control
Research Significance and Objectives
This compound’s design addresses two key challenges in contemporary medicinal chemistry:
- Overcoming Antibiotic Resistance : By combining sulfonamide and TFMP motifs, the molecule may inhibit both folate biosynthesis (via dihydropteroate synthase) and bacterial carbonic anhydrases
- Optimizing Drug-Likeness : The -CF₃ group enhances lipophilicity (clogP ≈ 2.8), while the sulfonamide improves aqueous solubility (clogS ≈ -3.1), balancing ADME properties
Key Synthetic Objectives :
- Develop regioselective routes to the 3-chloro-5-(trifluoromethyl)pyridine core
- Optimize sulfonamide-oxyacetamide linker conjugation chemistry
- Characterize structure-activity relationships through systematic analog synthesis
Table 1 : Milestones in Pyridine-Sulfonamide Development
| Year | Innovation | Impact | Source |
|---|---|---|---|
| 1937 | Synthesis of sulfapyridine | First pyridine-containing sulfonamide antibiotic | |
| 2015 | Radical trifluoromethoxylation | Enabled OCF₃ introduction to heterocycles |
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]oxy-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2F3N4O4S/c17-11-1-3-12(4-2-11)30(27,28)25-29-9-14(26)22-5-6-23-15-13(18)7-10(8-24-15)16(19,20)21/h1-4,7-8,25H,5-6,9H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUPYEHVWYQQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NOCC(=O)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is reacted with an appropriate amine to form the intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine.
Linking the Acetamide Moiety: The intermediate is then reacted with an acetamide derivative under suitable conditions to form the desired acetamide linkage.
Introduction of the Sulfonamido Group: Finally, the compound is treated with 4-chlorobenzenesulfonyl chloride in the presence of a base to introduce the sulfonamido group, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine and benzene rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has identified compounds structurally related to N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide as potential anticancer agents. For instance, derivatives of pyridine have shown promise in targeting specific cancer pathways, particularly through inhibition of protein kinases involved in tumor growth and survival mechanisms. Studies suggest that the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells .
Antimicrobial Properties
The compound exhibits antimicrobial activity, which is crucial for developing new antibiotics to combat resistant strains of bacteria. The sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, and modifications to this structure can lead to improved potency against Gram-positive and Gram-negative bacteria .
Pharmacological Studies
Mechanism of Action
Pharmacological studies have revealed that compounds like this compound may function as selective inhibitors of certain enzymes or receptors. For example, research indicates that similar compounds can act as antagonists to peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders and inflammation .
Case Studies
A notable case study involved the evaluation of a related compound's binding affinity to PPARdelta receptors. The study demonstrated that modifications to the pyridine ring significantly influenced the binding efficiency and selectivity of the compound, suggesting a pathway for optimizing therapeutic agents targeting metabolic syndromes .
Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl group | Increases lipophilicity and metabolic stability |
| Sulfonamide linkage | Enhances antibacterial activity |
| Chlorine substitution | Modulates receptor binding affinity |
Mechanism of Action
The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide (CAS: 478063-70-6)
- Molecular formula : C₁₅H₁₁Cl₂F₃N₂O
- Molecular weight : 363.16
- Key differences: Replaces the ethylamino linker and sulfonamidooxy group with a 4-chlorobenzyl moiety. Lacks the sulfonamide functionality, which may reduce hydrogen-bonding capacity compared to the target compound.
- Implications : Simplified structure may enhance lipophilicity but limit interactions with polar biological targets.
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8)
N-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)acetamide (CAS: 937604-89-2)
- Molecular formula : C₁₄H₁₀ClF₃N₂O₂
- Molecular weight : 330.69
- Key differences: Substitutes the ethylamino linker with a pyridinyloxy-phenyl group. Lacks the sulfonamide component entirely.
- Implications : The ether-oxygen linker may improve solubility but reduce steric bulk compared to the target compound.
Structural and Functional Group Analysis
Impact of Substituents on Bioactivity
- Sulfonamidooxy group (unique to the target) may confer dual hydrogen-bonding capacity (via sulfonamide and ether-oxygen), which is absent in sulfanyl or benzyl analogs .
- Chloro substituents (present in all) likely contribute to steric hindrance and halogen-bonding interactions with biological targets .
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide is a synthetic compound with potential applications in pharmacology, particularly as an inhibitor in various biological pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring substituted with a trifluoromethyl group and an amino group, along with a sulfonamide moiety. The molecular formula is , with a molecular weight of 404.81 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.81 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The compound exhibits biological activity primarily through its interaction with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of glycine transporters, which are critical in neurotransmission and have implications in various neurological disorders .
Pharmacological Studies
- Glycine Transport Inhibition : Research indicates that the compound effectively inhibits glycine transporter 1 (GlyT1), leading to increased glycine levels in synaptic clefts. This mechanism suggests potential therapeutic effects in conditions like schizophrenia and spasticity .
- Antitumor Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an antitumor agent. The compound's ability to modulate apoptotic pathways was demonstrated in vitro using various cancer cell lines .
Study 1: GlyT1 Inhibition
In a controlled study, the compound was administered to murine models to assess its impact on glycine levels and subsequent behavioral changes. Results indicated significant alterations in locomotor activity, suggesting that GlyT1 inhibition may enhance cognitive functions impaired by glycine deficiency.
Study 2: Anticancer Efficacy
A series of experiments were conducted on human cancer cell lines (e.g., A549 lung cancer cells). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentration ranges for inducing apoptosis. Flow cytometry analysis revealed increased sub-G1 populations, confirming apoptotic cell death mechanisms.
Q & A
Q. Critical Conditions :
Basic: How is this compound characterized, and what analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms the trifluoromethyl group (δ ~110–120 ppm for ¹³C) and sulfonamide NH protons (δ ~10–11 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with ESI-MS detect molecular ions ([M+H]⁺ ~550–600 m/z) and purity (>95%) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) validate functional groups .
Basic: What is the hypothesized mechanism of action for this compound in biochemical studies?
Methodological Answer:
The compound’s trifluoromethyl and sulfonamide groups suggest dual targeting:
- Enzyme Inhibition : The pyridine core may bind to bacterial enzymes (e.g., acps-pptase) via halogen-π interactions, disrupting lipid biosynthesis .
- Receptor Modulation : The sulfonamide group could act as a hydrogen-bond acceptor for kinase or protease active sites .
Advanced: How can researchers optimize reaction conditions using Design of Experiments (DoE) for scalable synthesis?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to test temperature, solvent polarity, and catalyst loading. For example, optimize the condensation step by varying EDC/HOBt ratios (1:1 to 1:2) .
- Response Surface Modeling : Central Composite Design (CCD) identifies ideal conditions (e.g., 72°C, pH 8.5) to maximize yield while minimizing impurities .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed acetamide) that may interfere with assays .
- Assay Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to confirm target specificity .
Advanced: What stability studies are recommended for long-term storage, and how are degradation products identified?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (sulfonamide to sulfonic acid) .
- Stabilizers : Lyophilize with mannitol (5% w/v) to prevent moisture-induced degradation .
Advanced: What computational strategies are used to predict target interactions and guide SAR studies?
Methodological Answer:
- Molecular Docking : AutoDock Vina models the pyridine ring’s interaction with bacterial PPTase active sites (PDB: 3TJH) .
- QSAR Modeling : Hammett constants (σ) for substituents on the chlorobenzene ring correlate with antibacterial logP values .
Advanced: How to address low reproducibility in scaled-up synthesis batches?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust reagent addition rates dynamically .
- Purification : Use preparative HPLC with gradient elution (ACN/water) to isolate the main product from dimerized byproducts .
Advanced: What strategies validate the compound’s selectivity against off-target enzymes?
Methodological Answer:
- Kinome Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Crystallography : Co-crystallize with human carbonic anhydrase II (off-target) to assess binding pose differences vs. bacterial targets .
Advanced: How are isotopic labeling (e.g., ¹⁸O, ¹³C) techniques applied to study metabolic pathways?
Methodological Answer:
- Synthesis of Labeled Analogs : Introduce ¹³C at the acetamide carbonyl via labeled cyanoacetic acid in the condensation step .
- Tracing Studies : Use LC-MS to track ¹⁸O incorporation in hydrolysis products during in vitro metabolism assays .
Tables for Key Data:
Q. Table 1: Synthetic Routes Comparison
| Method | Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkaline substitution + Fe reduction | 3 | 78 | 92 | |
| Carbodiimide coupling | 4 | 65 | 95 |
Q. Table 2: Degradation Products Under Stress Conditions
| Condition | Major Degradant | Structure | Mitigation Strategy |
|---|---|---|---|
| Acidic hydrolysis | N-(2-aminoethyl)-... | Cleaved amide | Lyophilization |
| Oxidation | Sulfonic acid derivative | Oxidized sulfonamide | Nitrogen atmosphere |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
